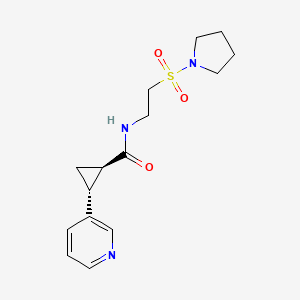![molecular formula C15H15N5OS B7350914 N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]thieno[3,2-d]pyrimidine-4-carboxamide](/img/structure/B7350914.png)
N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]thieno[3,2-d]pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]thieno[3,2-d]pyrimidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).
Wirkmechanismus
N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]thieno[3,2-d]pyrimidine-4-carboxamide works by inhibiting the activity of the protein kinase BTK, which plays a key role in the activation of B cells and the production of antibodies. By inhibiting the activity of BTK, this compound can effectively suppress the immune response, which is beneficial in the treatment of autoimmune diseases and certain types of cancers.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It can effectively suppress the immune response, which can help in the treatment of autoimmune diseases. It can also induce apoptosis (programmed cell death) in cancer cells, which can help in the treatment of certain types of cancers.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]thieno[3,2-d]pyrimidine-4-carboxamide in lab experiments is its selectivity towards BTK. This makes it a useful tool for studying the role of BTK in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]thieno[3,2-d]pyrimidine-4-carboxamide. One potential direction is to study its effectiveness in combination with other drugs in the treatment of cancer and autoimmune diseases. Another potential direction is to develop more selective inhibitors of BTK that can be used in a wider range of experiments. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]thieno[3,2-d]pyrimidine-4-carboxamide involves a series of steps that require expertise in organic chemistry. The synthesis starts with the reaction of 2-aminopyrimidine-4,6-diol with 2-bromo-5-chlorothiophene followed by the reaction with cyclopentyl bromide in the presence of a base. The resulting compound is then reacted with imidazole-1-carboxaldehyde to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]thieno[3,2-d]pyrimidine-4-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the field of oncology, where it has been shown to be effective in the treatment of various types of cancers. It has also been studied for its potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]thieno[3,2-d]pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c21-15(13-14-11(4-7-22-14)17-8-18-13)19-10-2-1-3-12(10)20-6-5-16-9-20/h4-10,12H,1-3H2,(H,19,21)/t10-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCXUEOSKRFIIA-PWSUYJOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N2C=CN=C2)NC(=O)C3=NC=NC4=C3SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)N2C=CN=C2)NC(=O)C3=NC=NC4=C3SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-hydroxyphenyl)-1-[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]propan-1-one](/img/structure/B7350831.png)
![6-[2-oxo-2-[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]ethyl]-1,3-dihydroindol-2-one](/img/structure/B7350837.png)
![(4-hydroxynaphthalen-2-yl)-[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]methanone](/img/structure/B7350843.png)
![2-[4-(hydroxymethyl)phenoxy]-1-[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]ethanone](/img/structure/B7350847.png)

![1-[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]-3-(2H-tetrazol-5-yl)propan-1-one](/img/structure/B7350855.png)
![3-(3-methoxy-1,2-oxazol-5-yl)-1-[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]propan-1-one](/img/structure/B7350864.png)
![2-(6,7-difluoro-1-benzofuran-3-yl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]acetamide](/img/structure/B7350868.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-[(2-oxo-1H-pyridin-4-yl)methoxy]acetamide](/img/structure/B7350892.png)
![3-(3-hydroxyprop-1-ynyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]benzamide](/img/structure/B7350899.png)
![2-hydroxy-5-imidazol-1-yl-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]benzamide](/img/structure/B7350900.png)
![2-[1-(cyclopropylmethyl)-3,5-dimethylpyrazol-4-yl]-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]acetamide](/img/structure/B7350911.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxamide](/img/structure/B7350928.png)
![2-(1H-imidazol-2-yl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]pyridine-4-carboxamide](/img/structure/B7350931.png)